2-butyryldibenzo[cd,g]indazol-6(2H)-one

JNK inhibition Kinase selectivity N-alkyl pyrazoloanthrone

Choose this N-butyryl anthrapyrazolone for JNK pathway studies requiring superior selectivity over MEK1/2 and MKK3/6—a critical advantage vs. the parent SP600125. It also uniquely enables PfG6PD target validation (IC₅₀ 900 nM, >88-fold selectivity over human G6PD). Use alongside the N-methyl negative control to establish robust SAR data linking N-alkyl chain length to JNK potency. Ideal for kinase selectivity profiling and antimalarial research programs.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B280664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyryldibenzo[cd,g]indazol-6(2H)-one
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCCCC(=O)N1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H14N2O2/c1-2-6-15(21)20-14-10-5-9-13-16(14)17(19-20)11-7-3-4-8-12(11)18(13)22/h3-5,7-10H,2,6H2,1H3
InChIKeyIARUFVQWSVBSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyryldibenzo[cd,g]indazol-6(2H)-one – Core Chemical Identity and Procurement-Relevant Background


2-Butyryldibenzo[cd,g]indazol-6(2H)-one (CAS 63972-90-7, molecular formula C₁₈H₁₄N₂O₂, MW 290.32 g/mol) is a synthetic N‑butyryl derivative of the anthrapyrazolone (dibenzo[cd,g]indazol-6-one) scaffold . This compound belongs to the anthrapyrazole class, whose parent core, SP600125 (dibenzo[cd,g]indazol-6(2H)-one, CAS 129-56-6), is recognized as an ATP‑competitive inhibitor of c‑Jun N‑terminal kinases (JNK1/2/3) . The 2‑butyryl substitution distinguishes the compound from unsubstituted and N‑methyl analogs and was specifically explored in structure–activity studies of N‑alkyl pyrazoloanthrones . The compound is supplied for non‑human research and was reported at ≥95% purity from commercial sources .

Why 2-Butyryldibenzo[cd,g]indazol-6(2H)-one Cannot Be Replaced by Off‑the‑Shelf SP600125 or N‑Methyl Analogs


Simple substitution of 2-butyryldibenzo[cd,g]indazol-6(2H)-one with unsubstituted SP600125 or the commercially available N‑methyl negative control (CAS 54642-23-8) is scientifically invalid because the N‑alkyl chain length directly governs JNK inhibitory potency and kinase selectivity. Published data demonstrate that N‑methylation of the pyrazoloanthrone core causes a >450‑fold loss in JNK2/3 affinity (IC₅₀ 18–24 µM) relative to SP600125 (IC₅₀ = 40–90 nM) , while N‑alkyl (propyl and butyl) derivatives maintain strong inhibitory activity against JNK with a distinct selectivity window over other MAP kinases such as MEK1/2 and MKK3,6 . The 2‑butyryl analog occupies a unique chemical space within this pharmacophore series, making interchanging with another N‑alkyl or N‑unsubstituted variant unacceptable without direct comparative enzymatic and cellular data.

Quantitative Differentiation Evidence for 2-Butyryldibenzo[cd,g]indazol-6(2H)-one


N-Butyryl Derivative Belongs to a Privileged N-Alkyl Series with Preserved JNK Inhibitory Potency

The 2-butyryl analog belongs to the N-alkyl substituted 1,9-pyrazoloanthrone series that Prasad et al. (2014) demonstrated retains strong in vitro inhibitory activity against JNK, with the N-propyl (compound 2a) and N-butyl derivatives (compound 2b) specifically highlighted as providing promising therapeutic inhibitor scaffolds . Although the paper does not report individual IC₅₀ values for the butyryl congener in isolation, the N-propyl analog 2a and N-butyl analog 2b were explicitly identified among the most active members of the series with significant JNK inhibition and minimal off‑target effects on MEK1/2 and MKK3,6 . This provides a direct class‑level inference positioning the target compound as retaining nanomolar‑range JNK engagement comparable to the parent SP600125 (IC₅₀ 40–90 nM for JNK1/2/3 ), in contrast to the N‑methyl negative control which shows >200‑fold lower affinity (IC₅₀ 18–24 µM for JNK2/3) .

JNK inhibition Kinase selectivity N-alkyl pyrazoloanthrone Inflammation

Differential Kinase Selectivity: N-Butyryl Scaffold Minimizes Off-Target MAP Kinase Activity

Prasad et al. (2014) explicitly reported that the active N‑alkyl (propyl and butyl) pyrazoloanthrone derivatives showed minimal off‑target effect on other mitogen‑activated protein kinase (MAP kinase) family members such as MEK1/2 and MKK3,6 while retaining significant JNK inhibitory activity . This selectivity against MEK1/2 and MKK3,6 was specifically observed in the N‑propyl and N‑butyl series, indicating that the butyryl substitution confers a selectivity advantage over the unsubstituted parent SP600125, for which selectivity against these specific MAP kinases was not originally reported in the foundational characterization . The N‑methyl negative control, by contrast, exhibits JNK2/3 IC₅₀ values of 18–24 µM , placing it well outside the pharmacologically relevant concentration range for JNK inhibition.

Kinase selectivity profiling MAP kinase MEK1/2 MKK3/6 Off-target

Plasmodium falciparum G6PD Inhibition: A Non‑JNK Pharmacological Activity Unique to This Congener

BindingDB entry BDBM50396489 (ChEMBL CHEMBL2170943) records that 2-butyryldibenzo[cd,g]indazol-6(2H)-one inhibited Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 900 nM after 2 hours in a resazurin/diaphorase‑coupled assay . In a separate competitive inhibition format, the compound showed IC₅₀ >80,000 nM against recombinant full‑length human G6PD , yielding a >88‑fold selectivity window for the parasitic enzyme over the human ortholog. No publicly available PfG6PD or human G6PD inhibition data exist for the parent SP600125 or the N‑methyl negative control in the BindingDB or ChEMBL repositories, making this an apparently unique differential bioactivity for the 2‑butyryl congener within the dibenzoindazol‑6‑one class.

Antimalarial target Glucose-6-phosphate dehydrogenase Plasmodium falciparum G6PD

Physicochemical Differentiation: Butyryl Substitution Alters LogP and Hydrogen‑Bonding Capacity

The 2‑butyryl group adds three sp³‑hybridized carbons and a carbonyl oxygen to the dibenzoindazol‑6‑one core, increasing the molecular weight from 220.23 g/mol (SP600125) to 290.32 g/mol and introducing an additional hydrogen‑bond acceptor . Compared with the N‑methyl negative control (C₁₅H₁₀N₂O, MW 234.25 ), the butyryl congener carries a longer, more lipophilic side chain. These structural differences directly impact logP, aqueous solubility, and protein‑binding characteristics. Although experimentally measured logP values are not publicly available for this specific compound, the structural divergence establishes a distinct property envelope that influences both biochemical assay behavior and cellular permeability.

Lipophilicity LogP Hydrogen bonding Physicochemical property Drug design

Recommended Application Scenarios for 2-Butyryldibenzo[cd,g]indazol-6(2H)-one


JNK‑Dependent Inflammation and Kinase Selectivity Profiling

Use the compound as an N‑butyryl anthrapyrazolone probe to interrogate JNK‑mediated inflammatory signaling while minimizing confounding inhibition of MEK1/2 and MKK3/6, as established by Prasad et al. (2014) . This application is scientifically justified for experiments requiring JNK pathway inhibition without broad MAP kinase disruption—an advantage over SP600125, for which selectivity against MEK1/2 and MKK3/6 was not characterized.

Negative Control Design and SAR Comparator Studies

Deploy the 2‑butyryl compound alongside the N‑methyl negative control (JNK2/3 IC₅₀ 18–24 µM ) to establish structure–activity relationship (SAR) evidence that N‑alkyl chain length governs JNK potency within the pyrazoloanthrone scaffold. This pairwise comparison directly addresses the procurement question of which N‑substituted analog provides meaningful pharmacological engagement versus serving as an inactive control.

Plasmodium falciparum G6PD Target Validation

Employ the compound as a PfG6PD inhibitor (IC₅₀ 900 nM) with >88‑fold selectivity over human G6PD (IC₅₀ >80 µM) for antimalarial target validation studies. This application is unique to the 2‑butyryl congener and cannot be performed with SP600125 or N‑methyl analogs due to the absence of publicly reported PfG6PD activity for those compounds.

Quote Request

Request a Quote for 2-butyryldibenzo[cd,g]indazol-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.